molecular formula C12H22O B12660451 Octahydro-1,1,3-trimethyl-1H-inden-5-ol CAS No. 93777-74-3

Octahydro-1,1,3-trimethyl-1H-inden-5-ol

Cat. No.: B12660451
CAS No.: 93777-74-3
M. Wt: 182.30 g/mol
InChI Key: KROBFAVVQSFTEU-UHFFFAOYSA-N
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Description

Octahydro-1,1,3-trimethyl-1H-inden-5-ol is a chemical compound with the molecular formula C12H22O and a molecular weight of 182.30248 g/mol . It is known for its unique structure, which includes an indane backbone with multiple methyl groups and a hydroxyl group. This compound is used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1,1,3-trimethyl-1H-inden-5-ol typically involves the hydrogenation of 1,1,3-trimethyl-1H-inden-5-one. The reaction is carried out under high pressure and temperature conditions in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The hydrogenation process converts the ketone group into a hydroxyl group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation. The reaction conditions are optimized to maximize yield and purity, and the product is purified using distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Octahydro-1,1,3-trimethyl-1H-inden-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octahydro-1,1,3-trimethyl-1H-inden-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Octahydro-1,1,3-trimethyl-1H-inden-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-1,1,3-trimethyl-1H-inden-5-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

93777-74-3

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

1,1,3-trimethyl-2,3,3a,4,5,6,7,7a-octahydroinden-5-ol

InChI

InChI=1S/C12H22O/c1-8-7-12(2,3)11-5-4-9(13)6-10(8)11/h8-11,13H,4-7H2,1-3H3

InChI Key

KROBFAVVQSFTEU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2C1CC(CC2)O)(C)C

Origin of Product

United States

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